Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[3-(morpholine-4-carbonyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16;/h1-3,8H,4-7H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMCKOVDXHKYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)N2CCOCC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The preparation begins with 3-(4-morpholinylcarbonyl)phenylboronic acid, synthesized via a two-step sequence:
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Morpholine Acylation : Morpholine reacts with 3-bromobenzoyl chloride in dichloromethane under nitrogen, yielding 3-(4-morpholinylcarbonyl)bromobenzene.
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Borylation : A Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in 1,4-dioxane at 80°C, producing the boronic acid intermediate.
Table 1: Key Reaction Parameters for Boronic Acid Synthesis
| Parameter | Condition/Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 72–78% |
Trifluoroboration Reaction
The boronic acid is converted to the trifluoroborate salt via reaction with KHF₂ in aqueous methanol:
Optimized Protocol :
-
Dissolve boronic acid (1 eq) in methanol:water (3:1, 20 mL/g).
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Add KHF₂ (1.1 eq) portionwise at 0°C.
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Stir for 4–6 hours at 25°C.
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Filter and wash with cold methanol to isolate the product as a white crystalline solid.
Table 2: Trifluoroboration Yield Optimization
| KHF₂ Equivalence | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.0 | 25 | 68 |
| 1.1 | 25 | 86 |
| 1.2 | 25 | 84 |
| 1.1 | 0 | 72 |
Characterization and Analytical Data
Spectroscopic Analysis
Elemental Analysis
Calculated for C₁₁H₁₂BF₃KNO₃ : C 41.67%, H 3.81%, N 4.41%.
Found : C 41.52%, H 3.79%, N 4.38%.
Applications in Organic Synthesis
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate serves as a coupling partner in Suzuki-Miyaura reactions. In a representative example, it reacts with 4-bromoanisole under Pd(OAc)₂ catalysis (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ in THF/water (3:1) at 70°C, yielding biaryl products in 89% yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of the corresponding boronic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in Suzuki-Miyaura coupling reactions.
Solvents: Solvents such as THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used in these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Hydrolysis Products: The corresponding boronic acid and morpholine derivatives are formed upon hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate has been utilized in the synthesis of biologically active molecules. Its ability to facilitate C–C bond formation is particularly beneficial in developing pharmaceuticals targeting autoimmune diseases and cancer therapies.
Case Study: Syk Kinase Inhibition
Research indicates that compounds derived from this trifluoroborate can inhibit Spleen Tyrosine Kinase (Syk), which is implicated in several autoimmune disorders. The inhibition of Syk has therapeutic potential for conditions such as lupus erythematosus and rheumatoid arthritis, where Syk plays a critical role in inflammatory signaling pathways .
Cross-Coupling Reactions
The compound is extensively used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner for aryl halides. The unique properties of trifluoroborates allow for more efficient coupling compared to traditional boronic acids.
Comparative Efficiency
A study demonstrated that using potassium trifluoroborates resulted in higher yields and milder reaction conditions than their boronic acid counterparts .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling with Aryl Halides | 85-95 | Pd(OAc), KCO, DMF |
| Cross-Coupling with Vinyl Halides | 90 | Pd(OAc), THF/HO |
Materials Science
In materials science, this compound has been explored for synthesizing functionalized polymers and nanomaterials. Its ability to form stable complexes with transition metals allows for the development of new materials with tailored properties.
Example: Polymer Functionalization
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Environmental Applications
The compound's reactivity also extends to environmental chemistry, where it can be used to synthesize compounds that capture pollutants or degrade harmful substances. Its role in the development of green chemistry protocols is gaining attention due to its efficiency and reduced environmental impact compared to traditional reagents.
Mechanism of Action
The mechanism of action of Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The morpholine ring and phenyl group also contribute to the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of organotrifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Reactivity in Cross-Coupling Reactions
- Electron-Donating Groups (EDG): Compounds like potassium trifluoro(p-tolyl)borate (4-methyl) exhibit higher reactivity in Suzuki couplings due to facilitated oxidative addition at the palladium catalyst. For example, EDG-substituted trifluoroborates achieved yields >80% in Pd-catalyzed reactions .
- Electron-Withdrawing Groups (EWG): The 4-fluoro analog showed reduced yields (37%), highlighting the sensitivity of cross-couplings to electronic effects .
- Stability: All potassium aryltrifluoroborates demonstrate stability under oxidative and aqueous conditions, as shown by the recovery of unreacted potassium phenyltrifluoroborate in competition experiments .
Research Findings and Data Tables
Table 1: Comparative Yields in Cross-Coupling Reactions
*Estimated based on steric/electronic effects.
Biological Activity
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate is a boron-containing compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHBFKNO
- Molecular Weight : 297.13 g/mol
- CAS Number : 1025113-70-5
- Synonyms : potassium 3-morpholine-4-carbonyl phenyltrifluoroborate, amtb106
This compound primarily acts as an inhibitor of the Syk (spleen tyrosine kinase) pathway, which is crucial in various immune responses and inflammatory processes. Syk is involved in the phosphorylation of ITAM (immunoreceptor tyrosine-based activation motif) motifs found in many immune receptors, leading to the activation of downstream signaling pathways that promote inflammation and allergic responses .
Inhibition Profile
Research indicates that this compound exhibits:
- High Syk Inhibition : Low IC50 values suggest potent inhibition of Syk.
- Selectivity : It shows low inhibition of other kinases such as Aurora B, FLT-3, and GSK3β, indicating a favorable selectivity profile for therapeutic applications .
Therapeutic Applications
The biological activity of this compound suggests its potential use in treating various diseases characterized by excessive inflammatory responses:
- Allergic Diseases : Effective in models of allergic rhinitis and asthma due to its ability to inhibit Syk-mediated signaling pathways.
- Autoimmune Diseases : Shows promise in treating conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis by modulating immune responses .
- Inflammatory Disorders : Potential application in chronic inflammatory diseases due to its anti-inflammatory properties.
Study 1: Syk Inhibition and Inflammatory Response
A study demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines in vitro when tested on human mast cells activated by IgE . The results indicated a reduction in histamine release and β-hexosaminidase levels, which are critical mediators in allergic reactions.
Study 2: Efficacy in Autoimmune Models
In animal models of autoimmune diseases, administration of this compound led to decreased disease severity and improved clinical scores. The mechanism was attributed to the inhibition of Syk-mediated pathways that drive autoantibody production and inflammation .
Data Table: Biological Activity Overview
Q & A
Q. What are the established methods for synthesizing Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate?
The synthesis typically involves reacting 3-(4-morpholinylcarbonyl)phenylboronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key parameters include maintaining a pH of 6–7 and temperatures between 0–5°C to minimize side reactions. The reaction proceeds via fluorination of the boronic acid, forming the trifluoroborate salt. Post-synthesis, the product is isolated through vacuum filtration and washed with cold water to remove excess KHF₂ .
Q. What spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
Q. How does the morpholinylcarbonyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing morpholinylcarbonyl group enhances the electrophilicity of the boron center, facilitating transmetallation in palladium-catalyzed Suzuki-Miyaura couplings. However, steric hindrance from the substituent may reduce coupling efficiency with bulky substrates. Pre-optimization of ligand-catalyst systems (e.g., Pd(PPh₃)₄ with SPhos) is recommended .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions to improve selectivity and yield?
Key parameters include:
Q. What strategies mitigate hydrolysis and oxidative degradation during storage?
Q. How can reaction by-products be analyzed in complex coupling reactions?
- LC-MS/GC-MS : Identify protodeboronation products (e.g., 3-(4-morpholinylcarbonyl)phenol) or homocoupled biaryls.
- ¹⁹F NMR : Monitor trifluoroborate decomposition (disappearance of -BF₃⁻ signal).
- Control Experiments : Compare reaction outcomes with/without palladium catalysts to isolate side-reaction pathways .
Q. What computational methods support mechanistic studies of its reactivity?
Density Functional Theory (DFT) calculations can model transition states for transmetallation and reductive elimination steps. Focus on:
- Electrostatic Potential Maps : To assess boron center electrophilicity.
- Energy Barriers : Compare activation energies for different substrates.
- Solvent Effects : Include implicit solvation models (e.g., SMD) .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported reaction yields for similar trifluoroborates?
Q. Why do some protocols recommend KHF₂ while others use KF for trifluoroborate synthesis?
KHF₂ provides a controlled fluoride source, reducing side reactions (e.g., boronate ester formation). KF may require anhydrous conditions and longer reaction times. For moisture-sensitive substrates, KHF₂ in aqueous ethanol (1:1 v/v) is preferred .
Applications in Method Development
Q. Can this compound be used in photoinduced cross-couplings?
Yes, under UV irradiation (λ = 365 nm) with Ir(ppy)₃ as a photocatalyst. This enables C–C bond formation at room temperature, particularly for electron-deficient aryl halides. Monitor for radical intermediates via EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
